molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B581998
CAS No.: 866028-06-0
M. Wt: 320.364
InChI Key: XKVSTTHNVBKSHX-UHFFFAOYSA-N
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Description

1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a synthetic compound that belongs to the class of spiroindolines. These compounds are characterized by a spiro connection between an indole and a piperidine ring. The presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom adds to its chemical uniqueness and potential reactivity. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative. This step often requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization.

    Introduction of the Boc Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Oxidized and Reduced Derivatives: These reactions yield N-oxides or dihydro derivatives, respectively.

Scientific Research Applications

1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used to study the interaction of spiroindolines with biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in the development of chemical probes to investigate biological pathways.

    Pharmaceutical Industry: The compound is explored for its potential as a lead compound in drug discovery programs.

Mechanism of Action

The mechanism of action of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc group can influence the compound’s binding affinity and selectivity. The spirocyclic structure provides a rigid framework that can enhance binding interactions with target proteins, potentially leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

    1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3H-indole-3,4’-piperidine]:

    5-Fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the Boc protecting group, which can influence its stability and reactivity.

Uniqueness: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to the combination of the Boc protecting group and the fluorine atom, which together enhance its chemical stability and potential for selective biological interactions. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

This detailed overview provides a comprehensive understanding of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine], covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSTTHNVBKSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671951
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866028-06-0
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-fluoro-1,3-dihydro-2H-indol-2-one (1.80 g, 11.9 mmol) in tetrahydrofuran (30 mL) was added dropwise a 1 M solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran (35.7 mL, 35.7 mmol) at −78° C. for 15 min and the mixture was stirred for 1.5 h at the same temperature. To the mixture was added dropwise a solution of tert-butyl bis(2-chloroethyl)carbamate (2.88 g, 11.9 mmol) in tetrahydrofuran (10 mL) at −78° C., then this resulting mixture was slowly warmed up to room temperature and stirred for 19 h at the same temperature. The reaction mixture was quenched by the addition of ammonium chloride aqueous solution, and concentrated to give a brown residue. The crude material was partitioned between ethyl acetate and water, and then the organic layer washed with brine, dried over sodium sulfate, and evaporated. The residue was purified by column chromatography on silica gel (100 g) eluting with hexane/acetone (3/1) to afford 356 mg (15%) of the title compound as a slight brown syrup:
Quantity
1.8 g
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reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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30 mL
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35.7 mL
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2.88 g
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10 mL
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Yield
15%

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